1-(Azetidin-3-yloxy)-2-methylbutan-2-ol
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Overview
Description
1-(Azetidin-3-yloxy)-2-methylbutan-2-ol is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yloxy)-2-methylbutan-2-ol can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This process starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one, followed by the aza-Michael addition to yield the target functionalized azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yloxy)-2-methylbutan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(Azetidin-3-yloxy)-2-methylbutan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yloxy)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Azetidin-3-yloxy)-2-methylbutan-2-ol can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Used as a rigid linker in PROTAC development.
3-(pyrazol-1-yl)azetidine derivatives: Used in the synthesis of novel heterocyclic compounds.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-(azetidin-3-yloxy)-2-methylbutan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-3-8(2,10)6-11-7-4-9-5-7/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
UNCDBAJIHPQXJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(COC1CNC1)O |
Origin of Product |
United States |
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